molecular formula C17H22N2S B5873270 1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine

1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine

Cat. No.: B5873270
M. Wt: 286.4 g/mol
InChI Key: YZYIMYPWZPLPPY-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to form the 2,3-dimethylphenyl-substituted piperazine.

    Introduction of Thiophen-3-ylmethyl Group: Finally, the thiophen-3-ylmethyl group is introduced through a nucleophilic substitution reaction using thiophen-3-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)piperazine: Lacks the thiophen-3-ylmethyl group, resulting in different chemical and biological properties.

    4-(thiophen-3-ylmethyl)piperazine:

Uniqueness

1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine is unique due to the presence of both the 2,3-dimethylphenyl and thiophen-3-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S/c1-14-4-3-5-17(15(14)2)19-9-7-18(8-10-19)12-16-6-11-20-13-16/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYIMYPWZPLPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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